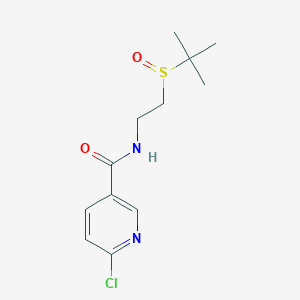
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a chloropyridine and a carboxamide group The presence of the tert-butylsulfinyl group adds steric bulk and influences the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide typically involves the following steps:
Formation of the tert-butylsulfinyl group: This can be achieved by reacting tert-butylsulfinamide with an appropriate electrophile under controlled conditions.
Introduction of the chloropyridine moiety: This step involves the chlorination of a pyridine derivative, which can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling of the sulfinyl and pyridine groups: This is typically done through a nucleophilic substitution reaction, where the sulfinyl group is introduced to the chloropyridine ring.
Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The chloropyridine moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The carboxamide group can form hydrogen bonds, stabilizing interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Tert-butylsulfinylethyl)-pyridine-3-carboxamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
N-(2-Tert-butylsulfinylethyl)-6-methylpyridine-3-carboxamide: Contains a methyl group instead of chlorine, leading to different steric and electronic properties.
N-(2-Tert-butylsulfinylethyl)-6-bromopyridine-3-carboxamide:
Uniqueness
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is unique due to the combination of the tert-butylsulfinyl group and the chloropyridine moiety. This combination imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-12(2,3)18(17)7-6-14-11(16)9-4-5-10(13)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXMILAEBVWRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CCNC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)
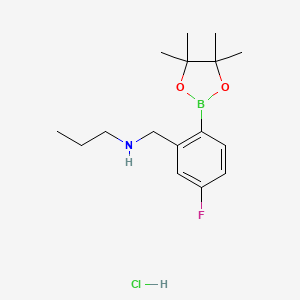
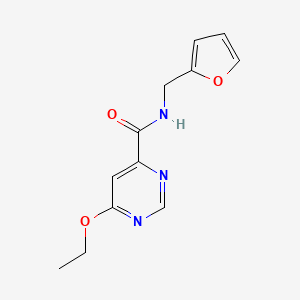


![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)
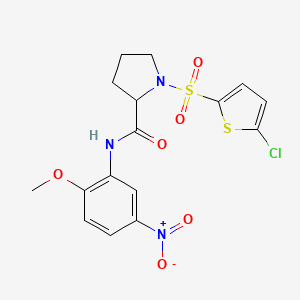

![8-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2503642.png)
![2-[2-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2503643.png)

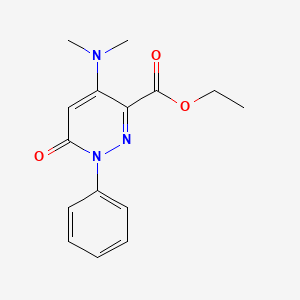
![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
